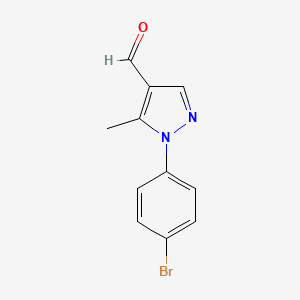

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde

Overview

Description

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound features a bromophenyl group at the first position, a methyl group at the fifth position, and a carboxaldehyde group at the fourth position of the pyrazole ring

Mechanism of Action

Target of Action

Related compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

Related compounds have been shown to inhibit the activity of ache . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .

Result of Action

Related compounds have been shown to significantly reduce ache levels, leading to behavioral changes and movement impairment .

Action Environment

The action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of 4-bromoacetophenone with hydrazine hydrate can yield 1-(4-bromophenyl)-3-methyl-1H-pyrazole.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes ensuring efficient reaction conditions, purification processes, and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde can undergo various chemical reactions, including:

Electrophilic substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.

Nucleophilic addition: The aldehyde group can undergo nucleophilic addition reactions, forming alcohols or other derivatives.

Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) can be used.

Nucleophilic addition: Reagents like Grignard reagents (RMgX) or hydride donors (NaBH4) are commonly employed.

Oxidation and reduction: Oxidizing agents like KMnO4 or reducing agents like LiAlH4 are used.

Major Products Formed

Electrophilic substitution: Substituted bromophenyl derivatives.

Nucleophilic addition: Alcohols or other nucleophile-adducts.

Oxidation and reduction: Carboxylic acids or alcohols.

Scientific Research Applications

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used to study enzyme interactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Lacks the carboxaldehyde group, making it less reactive in nucleophilic addition reactions.

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxaldehyde: The position of the carboxaldehyde group is different, which can influence its chemical behavior and applications.

Uniqueness

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both the bromophenyl and carboxaldehyde groups provides a versatile platform for further functionalization and study.

Biological Activity

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-bromoacetophenone with hydrazine hydrate, followed by formylation using Vilsmeier-Haack conditions. The reaction pathway can be summarized as follows:

- Formation of Pyrazole : The cyclization of 4-bromoacetophenone with hydrazine forms the pyrazole ring.

- Aldehyde Introduction : The subsequent formylation introduces the aldehyde group at the 4-position.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

- Breast Cancer : Demonstrated antiproliferative effects on MDA-MB-231 cells.

- Liver Cancer : Inhibition of HepG2 cell proliferation.

- Colorectal and Lung Cancer : Effective against multiple cell lines.

Table 1 summarizes the anticancer activity of selected pyrazole derivatives:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 12.5 | |

| 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | HepG2 | 15.0 | |

| Various Pyrazoles | Colorectal | 10.0 |

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with notable activity against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for selected derivatives are presented in Table 2:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | S. aureus |

| Pyrazole Derivative X | 0.22 | E. coli |

| Pyrazole Derivative Y | 0.30 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death.

- Anti-inflammatory Mechanism : It inhibits the expression of inflammatory mediators by blocking signaling pathways involved in inflammation.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that a derivative similar to 1-(4-bromophenyl)-5-methyl-1H-pyrazole significantly reduced tumor size in murine models.

- Infection Control : Clinical trials showed that pyrazole derivatives effectively reduced infection rates in patients with drug-resistant bacterial infections.

Properties

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLJXVCTGBJIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734042 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202029-61-5 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.